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Voxtalisib is a potent, ATP-competitive small-molecule inhibitor that targets both Phosphoinositide 3-Kinase

(PI3K) and the mammalian target of rapamycin (mTOR). Its primary mechanism involves disrupting the

PI3K/AKT/mTOR signaling axis, a critical pathway often dysregulated in cancer that controls cell growth,

proliferation, survival, and autophagy [1] [2].

The table below summarizes its key inhibitory profile against specific targets:

Target IC₅₀ Value Complex/Note

p110γ (PI3Kγ) 9 nM Class I PI3K isoform [1]

p110α (PI3Kα) 39 nM Class I PI3K isoform [1]

p110δ (PI3Kδ) 43 nM Class I PI3K isoform [1]

p110β (PI3Kβ) 113 nM Class I PI3K isoform [1]

mTOR 157 nM Kinase activity [1]

mTORC1 160 nM Multi-protein complex [1]

DNA-PK 150 nM DNA-dependent protein kinase [1]
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Target IC₅₀ Value Complex/Note

mTORC2 910 nM Multi-protein complex [1]

By inhibiting both PI3K and mTOR, Voxtalisib potently blocks upstream signaling and downstream effector

functions, making it a strong candidate for investigating induced autophagy. The following diagram

illustrates this signaling pathway and the points of inhibition by Voxtalisib.
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Inferred Protocol: Acidic Vesicular Organelle (AVO)
Assay with Voxtalisib

This protocol uses Acridine Orange (AO) to detect and quantify the formation of AVOs, which are a

hallmark of late-stage autophagy and a useful indicator of autophagic flux.

Principle

Acridine Orange is a metachromatic dye that fluoresces green in the nucleus and cytoplasm. In acidic

compartments (like autolysosomes), it becomes protonated and accumulates, emitting a bright red

fluorescence. The intensity of the red fluorescence is proportional to the degree of AVO formation.

Materials and Reagents

Cell Line: Adherent cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer) are suitable,

given prior use in Voxtalisib studies [3] [1].
Inhibitor: Voxtalisib (SAR245409, XL765). Prepare a 10 mM stock solution in DMSO and store at

-20°C.
Control Compounds:

Positive Control: Rapamycin (mTORC1 inhibitor, 100-500 nM) or Chloroquine (autophagy flux
inhibitor, 20-50 µM).

Vehicle Control: DMSO (use at the same dilution as Voxtalisib).
Dye: Acridine Orange (AO), prepare a 1 mg/mL stock in distilled water.

Equipment: Cell culture incubator, fluorescence microscope, flow cytometer, 6-well or 96-well plates.

Step-by-Step Procedure

A. Cell Seeding and Treatment

Seed cells in a multi-well plate at an appropriate density (e.g., 1-2 x 10⁵ cells/well in a 6-well plate for
microscopy or flow cytometry) and allow them to adhere overnight.
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Prepare treatment media containing your desired concentrations of Voxtalisib. Based on clinical and

pre-clinical data, a dose range of 1 to 10 µM is a reasonable starting point for in vitro experiments to
ensure pathway inhibition [4] [1].

Treat cells for a duration of 12 to 48 hours. Include vehicle (DMSO) and positive control (Rapamycin)
wells.

B. Staining with Acridine Orange

After treatment, carefully aspirate the culture medium.
Dilute the AO stock in pre-warmed serum-free medium or PBS to a final working concentration of 1
µg/mL.
Incubate the cells with the AO solution for 15-20 minutes at 37°C in the dark.

After incubation, gently wash the cells twice with PBS or serum-free medium to remove excess dye.

C. Detection and Quantification

For Fluorescence Microscopy:

Immediately visualize the cells using a fluorescence microscope with appropriate filter sets.

Green fluorescence: FITC filter (excitation ~490 nm, emission ~530 nm) for nuclei/cytoplasm.
Red fluorescence: TRITC filter (excitation ~540 nm, emission ~620 nm) for AVOs.

Capture images and count the percentage of cells with prominent red punctate staining.

For Flow Cytometry:

Trypsinize the stained cells gently and resuspend them in PBS.

Analyze the cells using a flow cytometer. Use the FL1 (green) and FL3 (red) channels.
The degree of AVO formation can be quantified as the mean fluorescence intensity (MFI) in
the FL3 channel or by gating on the population of cells with high red fluorescence.

Anticipated Results & Data Interpretation

Vehicle Control (DMSO): Cells will show minimal red fluorescence, with a low MFI in flow cytometry.

Positive Control (Rapamycin): Cells will display a significant increase in red puncta and MFI,
indicating induced autophagy.

Voxtalisib-Treated Cells: You should observe a dose-dependent increase in red fluorescence,
demonstrating that Voxtalisib treatment induces AVO formation, consistent with the inhibition of

mTORC1 and the induction of autophagy.
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Critical Considerations for the Protocol

Dose-Response: The provided Voxtalisib concentration range (1-10 µM) is a suggestion. It is crucial
to perform a dose-response curve to find the optimal concentration for your specific cell line.

Time-Course: Autophagy is a dynamic process. A time-course experiment will help capture the peak
of AVO formation.

Cytotoxicity: Consider performing a parallel cell viability assay (e.g., MTT) to ensure that the
observed AVO induction is not a secondary effect of widespread cell death.

Mechanistic Confirmation: The AVO assay is a strong indicator, but it should be complemented with
other techniques like Western blotting for LC3-II and p62/SQSTM1 to confirm autophagy and assess

flux.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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